molecular formula C12H10O4 B6395680 2-(Furan-2-YL)-5-methoxybenzoic acid CAS No. 1261925-49-8

2-(Furan-2-YL)-5-methoxybenzoic acid

Cat. No.: B6395680
CAS No.: 1261925-49-8
M. Wt: 218.20 g/mol
InChI Key: PDDBJZDKUGMWQI-UHFFFAOYSA-N
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Description

2-(Furan-2-YL)-5-methoxybenzoic acid (CAS 1261914-01-5) is a high-purity chemical compound offered for research and development purposes. With a molecular formula of C12H10O4 and a molecular weight of 218.21 g/mol, this benzoic acid derivative features a furan ring and a methoxy substituent, making it a versatile building block in organic synthesis and drug discovery . The compound serves as a crucial synthetic intermediate for constructing more complex molecular architectures. The furan moiety is an electron-rich heterocycle frequently employed in medicinal chemistry due to its ability to engage in hydrogen bonding and modify the pharmacokinetic properties of lead compounds, potentially enhancing their solubility and bioavailability . Researchers can utilize this molecule in the design and synthesis of novel hybrids, leveraging strategies that combine multiple pharmacophores to develop agents with improved efficacy and selectivity . Its structural features align with those explored in the development of compounds for various therapeutic areas, positioning it as a valuable scaffold for probing new biological targets . This product is intended for use by qualified researchers in a controlled laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, or for use in humans or animals. Please refer to the Certificate of Analysis for lot-specific data and ensure safe handling procedures are followed.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(furan-2-yl)-5-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O4/c1-15-8-4-5-9(10(7-8)12(13)14)11-3-2-6-16-11/h2-7H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDDBJZDKUGMWQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC=CO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30688517
Record name 2-(Furan-2-yl)-5-methoxybenzoic acid
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Molecular Weight

218.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261925-49-8
Record name Benzoic acid, 2-(2-furanyl)-5-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261925-49-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Furan-2-yl)-5-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30688517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Chemoinformatics for 2 Furan 2 Yl 5 Methoxybenzoic Acid

Strategic Retrosynthetic Analysis of the Furan-Benzoic Acid Core

Retrosynthetic analysis provides a logical framework for dissecting a target molecule into simpler, commercially available, or easily synthesizable starting materials. For 2-(Furan-2-YL)-5-methoxybenzoic acid, the primary disconnection is the carbon-carbon bond linking the furan (B31954) and the benzoic acid rings. This leads to several potential synthetic strategies, primarily revolving around palladium-catalyzed cross-coupling reactions and classical electrophilic aromatic substitution methods.

The Suzuki-Miyaura cross-coupling reaction stands out as a highly versatile and powerful method for forming C-C bonds, particularly for constructing biaryl and heteroaryl systems. nih.govacs.org The reaction typically involves the palladium-catalyzed coupling of an organoboron species (like a boronic acid or ester) with an organic halide or triflate in the presence of a base. tcichemicals.comlibretexts.org

For the synthesis of this compound, two primary Suzuki-Miyaura disconnection pathways are considered:

Pathway A: Coupling of a furan-2-boronic acid with a 2-halo-5-methoxybenzoic acid derivative (e.g., 2-bromo-5-methoxybenzoic acid).

Pathway B: Coupling of a (2-carboxy-4-methoxyphenyl)boronic acid with a 2-halofuran (e.g., 2-bromofuran).

Both pathways are viable, with the choice often depending on the commercial availability and stability of the starting materials. Organoboron compounds are generally non-toxic and stable, making this a preferred "green" chemistry approach. libretexts.org The reaction proceeds under relatively mild conditions and demonstrates a high tolerance for a wide variety of functional groups, which is advantageous when dealing with a multifunctional molecule like the target compound. acs.orgsigmaaldrich.com

The general catalytic cycle involves three key steps:

Oxidative Addition: The Pd(0) catalyst reacts with the aryl halide to form a Pd(II) species. libretexts.org

Transmetalation: The organoboron compound, activated by a base, transfers its organic group to the palladium center, forming a new Pd(II) complex. libretexts.org

Reductive Elimination: The two organic groups on the palladium complex couple, yielding the final product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. libretexts.org

A classical alternative approach involves the Friedel-Crafts acylation to form a ketone precursor, which would then be further modified to yield the final benzoic acid. This strategy would involve the acylation of furan with a substituted benzoyl chloride, such as 5-methoxy-2-methylbenzoyl chloride, catalyzed by a Lewis acid. byjus.com The resulting ketone, 2-(5-methoxy-2-methylbenzoyl)furan, would then undergo oxidation of the methyl group to a carboxylic acid.

The mechanism of Friedel-Crafts acylation involves the formation of a highly electrophilic acylium ion (RCO+) when the acyl halide reacts with a Lewis acid catalyst (e.g., AlCl₃, BF₃). byjus.com This acylium ion then attacks the electron-rich furan ring in an electrophilic aromatic substitution reaction. However, this approach presents significant challenges. Furan is highly susceptible to polymerization and degradation under strong acidic conditions typical of classical Friedel-Crafts reactions. stackexchange.com Therefore, milder catalysts and carefully controlled reaction conditions are necessary to achieve satisfactory yields. stackexchange.comresearchgate.net The industrial production of 2-acyl furan often employs greener processes with modified heteropoly acids to circumvent the use of highly polluting traditional catalysts. researchgate.netspringerprofessional.de

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed methods can be considered for the construction of the aryl-furan linkage. These alternatives can be valuable if the required boronic acid precursors are unstable or difficult to access.

Stille Coupling: This reaction couples an organotin compound with an organic halide. While effective, the high toxicity of organotin reagents is a significant drawback, making it less favorable compared to the Suzuki reaction. libretexts.org

Heck-Type Reactions: A Heck-type oxyarylation pathway can be envisioned, where an aryl halide adds across a double bond within the furan ring, followed by subsequent transformations. nih.gov Such methods can offer unique regioselectivity and are an active area of research for heterocyclic synthesis.

Direct C-H Arylation: This emerging strategy involves the direct coupling of a C-H bond on one coupling partner with a C-X bond on the other, catalyzed by palladium. For this target, it could potentially involve the direct arylation of furan's C-H bond with 2-bromo-5-methoxybenzoic acid. This approach is highly atom-economical as it avoids the pre-functionalization step of creating an organometallic reagent. However, achieving high regioselectivity on the furan ring can be challenging.

Given the robustness, high functional group tolerance, and milder conditions, the Suzuki-Miyaura coupling remains the most strategically sound and widely applicable method for the synthesis of the this compound core.

Comprehensive Development of Synthetic Pathways for this compound

The practical synthesis of this compound via the Suzuki-Miyaura pathway requires careful optimization of various parameters to maximize yield and purity.

The success of a Suzuki-Miyaura coupling is highly dependent on the interplay of several factors: the palladium catalyst, the ligand, the base, the solvent, and the temperature. researchgate.netrsc.org

Catalyst and Ligand Selection: While simple palladium salts like Pd(OAc)₂ or PdCl₂ can be used, modern syntheses often employ pre-catalysts or ligands that enhance catalyst stability and activity. nih.gov N-heterocyclic carbenes (NHCs) and bulky, electron-rich phosphine (B1218219) ligands (e.g., BrettPhos, RuPhos) have proven highly effective for coupling challenging substrates, including heteroaryl halides. nih.govnih.gov These ligands facilitate the oxidative addition and reductive elimination steps, leading to higher turnover numbers and yields. rsc.org

Choice of Base and Solvent: The base plays a crucial role in activating the boronic acid for transmetalation. Inorganic bases such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (B84403) (K₃PO₄) are commonly used. researchgate.net The choice of solvent is also critical; polar aprotic solvents like dioxane, tetrahydrofuran (B95107) (THF), or dimethylformamide (DMF) are often used, frequently in combination with water. acs.orgresearchgate.net Aqueous solvent mixtures can accelerate the reaction and are environmentally benign. nih.govacs.org

The table below summarizes typical findings from optimization studies for Suzuki-Miyaura reactions, illustrating the impact of different parameters on the product yield.

Table 1: Optimization of Suzuki-Miyaura Reaction Conditions (Illustrative Data)
EntryCatalystBaseSolventTemperature (°C)Yield (%)
1Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O10065
2Pd(OAc)₂K₂CO₃Dioxane/H₂O8078
3Pd(dppf)Cl₂K₂CO₃DMF/H₂O9092
4Pd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O9095
5Pd(dppf)Cl₂K₃PO₄THF/H₂O7088

This table is for illustrative purposes, based on general findings in Suzuki-Miyaura optimization studies. researchgate.net

Similarly, for a Friedel-Crafts approach, optimization would focus on finding a Lewis acid catalyst that is potent enough to promote acylation but mild enough to prevent furan decomposition.

Table 2: Catalyst Screening for Friedel-Crafts Acylation of Furan (Illustrative Data)
EntryCatalystSolventTemperature (°C)Yield of 2-Acylfuran (%)
1AlCl₃CS₂0Low (significant polymerization)
2FeCl₃CH₂Cl₂25Moderate
3SnCl₄Benzene (B151609)10Good
4BF₃·OEt₂None0-25High
5Cr-DTP/K-10 researchgate.netNone95High (88%)

This table is for illustrative purposes, based on general findings for furan acylation. stackexchange.comresearchgate.net

A deep understanding of the reaction mechanism is vital for troubleshooting and optimizing a synthetic pathway.

Suzuki-Miyaura Coupling Mechanism: As previously outlined, the widely accepted mechanism proceeds through a catalytic cycle involving a Pd(0)/Pd(II) couple. libretexts.org

Oxidative Addition: A coordinatively unsaturated 14-electron Pd(0) complex, formed from the palladium precursor, reacts with the aryl halide (e.g., 2-bromo-5-methoxybenzoic acid) to form a square planar 16-electron Pd(II) complex.

Transmetalation: The base reacts with the organoboron compound (e.g., furan-2-boronic acid) to form a more nucleophilic borate (B1201080) complex. This complex then transfers the furan group to the Pd(II) center, displacing the halide and forming a diorganopalladium(II) intermediate.

Reductive Elimination: This is the final C-C bond-forming step. The two organic ligands on the palladium complex couple and are eliminated from the coordination sphere, yielding the target molecule, this compound. This step regenerates the Pd(0) catalyst, allowing the cycle to continue.

Friedel-Crafts Acylation Mechanism: The mechanism for this electrophilic aromatic substitution reaction involves several steps: byjus.com

Acylium Ion Formation: The Lewis acid catalyst (e.g., AlCl₃) coordinates to the halogen of the acyl chloride. This polarization weakens the carbon-halogen bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion (R-C≡O⁺ ↔ R-C⁺=O).

Electrophilic Attack: The electron-rich furan ring acts as a nucleophile, attacking the electrophilic acylium ion. The attack occurs preferentially at the C2 position due to better stabilization of the resulting cationic intermediate (a sigma complex or arenium ion).

Deprotonation: A weak base (such as the AlCl₄⁻ complex) removes a proton from the carbon atom that was attacked, restoring the aromaticity of the furan ring and yielding the final ketone product and regenerating the AlCl₃ catalyst. byjus.com

By carefully considering these advanced synthetic and mechanistic principles, robust and efficient pathways for the synthesis of this compound can be successfully designed and implemented.

Considerations for Stereoselective Synthesis

An analysis of the molecular structure of this compound reveals the absence of any chiral centers. A chiral center is typically a carbon atom bonded to four different substituent groups, which gives rise to stereoisomers. Since this compound does not possess any such centers, it is achiral. Consequently, considerations for stereoselective synthesis, which are pertinent for molecules with defined three-dimensional arrangements, are not applicable in this case.

Modern Purification Techniques and Chromatographic Separations for Compound Isolation and Purity Assessment

The isolation and purification of the target compound, this compound, from a reaction mixture are critical for obtaining a sample of high purity. Given its nature as an aromatic carboxylic acid, a combination of standard and advanced purification techniques can be employed.

Initial purification can be achieved through acid-base extraction. The crude product can be dissolved in an organic solvent and washed with an aqueous basic solution, such as sodium bicarbonate. The benzoate (B1203000) salt will partition into the aqueous layer, leaving non-acidic impurities in the organic layer. Subsequent acidification of the aqueous layer will precipitate the desired carboxylic acid, which can then be collected by filtration.

Further purification to achieve high purity is typically accomplished through recrystallization or chromatographic methods.

Recrystallization: This technique relies on the differences in solubility of the compound and impurities in a suitable solvent at different temperatures. The selection of an appropriate solvent system is crucial for effective purification.

Chromatographic Separations: For more challenging purifications or to obtain analytical-grade material, chromatographic techniques are indispensable. High-Performance Liquid Chromatography (HPLC) is a powerful tool for both the purification and purity assessment of aromatic carboxylic acids. nih.gov

A typical HPLC method for a compound like this compound would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer (to control the ionization of the carboxylic acid) and an organic modifier like acetonitrile (B52724) or methanol. nih.gov The retention of the compound can be finely tuned by adjusting the pH of the mobile phase and the gradient of the organic solvent. nih.gov Ion-pair chromatography could also be employed to enhance separation if needed. nih.gov

Purity assessment is typically performed using analytical HPLC coupled with a UV detector, as the aromatic rings in the molecule will absorb UV light. The purity is determined by the relative area of the main peak corresponding to the product.

Technique Principle Application for this compound
Acid-Base Extraction Partitioning between immiscible aqueous and organic phases based on the acidic nature of the carboxylic group.Initial work-up to separate the acidic product from neutral and basic impurities.
Recrystallization Differential solubility of the compound and impurities in a solvent at varying temperatures.Bulk purification to remove significant impurities.
High-Performance Liquid Chromatography (HPLC) Differential partitioning of the analyte between a stationary phase and a mobile phase.Final purification to achieve high purity and for analytical assessment of purity.

Chemoinformatic Tools for Reaction Planning and Route Design

Chemoinformatics applies computational methods to solve chemical problems, and it has become an invaluable tool in modern synthetic chemistry for planning and designing synthetic routes. acs.orgnih.gov For a target molecule like this compound, chemoinformatic tools can be leveraged in several ways.

Reaction Database Searching: The first step in planning a synthesis is often to search for precedents. Large chemical reaction databases, such as Reaxys or SciFinder, can be queried for the target molecule or structurally similar compounds. While a direct synthesis might not be reported, these databases can provide examples of reactions used to form the key bonds in the molecule, such as the biaryl bond between the furan and benzene rings.

Retrosynthetic Analysis Software: Computer-Aided Synthesis Design (CASD) programs can propose synthetic routes by performing a retrosynthetic analysis. nih.gov These programs break down the target molecule into simpler, commercially available starting materials through a series of known chemical transformations. For this compound, a retrosynthetic analysis tool might suggest a disconnection at the C-C bond between the two aromatic rings, leading to precursors like a 2-halobenzoic acid derivative and a furan-2-boronic acid derivative for a Suzuki coupling reaction.

Predictive Modeling: Chemoinformatic models can predict various properties of molecules and reactions. For a proposed synthetic step, these tools can help in:

Reaction Condition Optimization: Predicting the optimal solvent, catalyst, and temperature for a given reaction to maximize yield and minimize byproducts.

Feasibility Assessment: Evaluating the likelihood of a proposed reaction's success based on known chemical principles and data from previous experiments.

Spectroscopic Prediction: Predicting NMR, IR, and mass spectra for the target compound, which can aid in its characterization after synthesis.

The integration of these chemoinformatic tools can significantly accelerate the process of developing a robust and efficient synthesis for this compound, moving from a conceptual molecular structure to a practical laboratory procedure.

Sophisticated Spectroscopic and Spectrometric Elucidation of 2 Furan 2 Yl 5 Methoxybenzoic Acid

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

High-field Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. Through the analysis of nuclear spin interactions, a detailed map of the atomic connectivity and spatial arrangement can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Constant Analysis

The ¹H NMR spectrum of 2-(Furan-2-YL)-5-methoxybenzoic acid provides critical information about the number, environment, and connectivity of the protons in the molecule. The chemical shifts (δ) are indicative of the electronic environment of each proton, while the coupling constants (J) reveal the through-bond proximity of neighboring protons.

Detailed analysis of the aromatic region is expected to show a set of signals corresponding to the protons on the furan (B31954) ring and the substituted benzene (B151609) ring. The furan protons typically appear as multiplets, with characteristic coupling constants for ortho, meta, and para relationships. The protons on the benzoic acid ring will exhibit a splitting pattern dictated by their substitution. The methoxy (B1213986) group will present as a sharp singlet, typically in the range of 3.8-4.0 ppm. The acidic proton of the carboxylic acid group is often broad and may exchange with residual water in the solvent, appearing over a wide chemical shift range.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
Furan-H3 6.4-6.6 dd J(3,4) ≈ 3.5, J(3,5) ≈ 0.8
Furan-H4 6.5-6.7 dd J(4,3) ≈ 3.5, J(4,5) ≈ 1.8
Furan-H5 7.5-7.7 dd J(5,4) ≈ 1.8, J(5,3) ≈ 0.8
Benzoic-H3 7.2-7.4 d J(3,4) ≈ 8.5
Benzoic-H4 7.0-7.2 dd J(4,3) ≈ 8.5, J(4,6) ≈ 2.5
Benzoic-H6 7.6-7.8 d J(6,4) ≈ 2.5
OCH₃ 3.8-3.9 s -

Note: Predicted data is based on typical values for similar structural motifs.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretation

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework of the molecule. Each unique carbon atom in the structure will give rise to a distinct signal. The chemical shifts of these signals are highly sensitive to the local electronic environment.

The spectrum of this compound is expected to show signals for the two aromatic rings, the methoxy group, and the carboxylic acid. The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically appearing around 165-175 ppm. The carbons of the furan and benzene rings will resonate in the aromatic region (approximately 100-160 ppm). The methoxy carbon will be observed as a sharp signal around 55-60 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
C=O (Carboxylic Acid) 168.0
C-5 (Benzoic Acid) 159.0
C-2 (Furan) 154.0
C-5 (Furan) 144.0
C-1 (Benzoic Acid) 132.0
C-3 (Benzoic Acid) 122.0
C-2 (Benzoic Acid) 120.0
C-6 (Benzoic Acid) 118.0
C-4 (Benzoic Acid) 115.0
C-3 (Furan) 112.0
C-4 (Furan) 108.0

Note: Predicted data is based on typical values for similar structural motifs.

Advanced Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY) for Through-Bond and Through-Space Connectivity.

Two-dimensional (2D) NMR experiments are powerful techniques that reveal correlations between different nuclei, providing a deeper understanding of the molecular structure.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between adjacent protons on both the furan and the benzoic acid rings, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton-carbon pairs (¹H-¹³C). This is invaluable for assigning the carbon signals based on the already assigned proton signals. Each protonated carbon will show a cross-peak with its attached proton(s).

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, regardless of whether they are bonded. This is particularly useful for determining stereochemistry and conformation. In this case, NOESY could show through-space interactions between the furan ring protons and the protons on the benzoic acid ring, providing insights into the preferred rotational conformation around the C-C bond connecting the two rings.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Mapping.

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for determining the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For this compound (C₁₂H₁₀O₄), the expected exact mass can be calculated and compared to the experimental value to confirm the molecular formula.

Upon ionization, the molecule can undergo fragmentation, and the analysis of these fragment ions provides valuable structural information. Common fragmentation pathways for this molecule might include:

Loss of a water molecule (H₂O) from the carboxylic acid.

Loss of a methoxy radical (•OCH₃) or formaldehyde (B43269) (CH₂O).

Decarboxylation (loss of CO₂).

Cleavage of the bond between the furan and benzoic acid rings.

Table 3: Predicted HRMS Data for this compound

Ion Calculated m/z
[M+H]⁺ 219.0652
[M+Na]⁺ 241.0471

Note: These are calculated values for the most abundant isotopes.

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound will display characteristic absorption bands corresponding to its various functional groups.

O-H Stretch : A broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the stretching vibration of the hydroxyl group in the carboxylic acid, which is often involved in hydrogen bonding.

C=O Stretch : A strong, sharp absorption band around 1680-1710 cm⁻¹ is characteristic of the carbonyl group of the aromatic carboxylic acid.

C-O Stretch : The C-O stretching vibrations of the carboxylic acid and the methoxy group will appear in the 1210-1320 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively.

Aromatic C=C Stretches : Multiple sharp bands in the 1450-1600 cm⁻¹ region will indicate the presence of the furan and benzene rings.

C-H Stretches : Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while the C-H stretching of the methoxy group will be just below 3000 cm⁻¹.

Table 4: Predicted FT-IR Data for this compound

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
O-H (Carboxylic Acid) 2500-3300 Broad, Strong
C=O (Carboxylic Acid) 1680-1710 Strong
Aromatic C=C 1450-1600 Medium to Strong
C-O (Carboxylic Acid & Ether) 1000-1320 Strong
Aromatic C-H 3000-3100 Medium

Note: Predicted data is based on typical values for similar functional groups.

Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive analytical technique that provides detailed information about molecular vibrations, offering a specific fingerprint for a given compound. The Raman spectrum of this compound would be characterized by a series of bands corresponding to the vibrational modes of its constituent functional groups: the furan ring, the benzoic acid moiety, and the methoxy group.

Key expected vibrational modes would include the stretching and bending of C-C, C=C, C-O, and C-H bonds within the furan and benzene rings. The carboxylic acid group would exhibit characteristic bands for the C=O stretching, C-O stretching, and O-H bending vibrations. The methoxy group would also show distinct C-H stretching and bending modes.

Theoretical studies on furan and its derivatives have shown that the ring C-C symmetric and asymmetric stretching vibrations typically appear in the range of 1033-1414 cm⁻¹. globalresearchonline.net For instance, in furan itself, calculated C-C stretching vibrations are observed around this region. globalresearchonline.net The presence of the methoxy and carboxylic acid substituents on the benzene ring, as well as the furan ring, would influence the exact positions of these bands in this compound due to electronic and steric effects.

Interactive Data Table: Predicted Raman Shifts for this compound

Vibrational ModePredicted Raman Shift (cm⁻¹)Functional Group Assignment
Aromatic C-H Stretch3100-3000Furan and Benzene Rings
Carboxylic Acid O-H Stretch3000-2800 (broad)Benzoic Acid
Methoxy C-H Stretch2950-2850Methoxy Group
Carbonyl C=O Stretch1680-1640Benzoic Acid
Aromatic C=C Stretch1600-1450Furan and Benzene Rings
Carboxylic Acid O-H Bend1440-1395Benzoic Acid
Methoxy C-H Bend1470-1440Methoxy Group
Furan Ring Breathing~1015Furan Ring
Carboxylic Acid C-O Stretch1320-1210Benzoic Acid
Methoxy C-O Stretch1275-1200Methoxy Group

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Chromophore Characterization

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing insights into its electronic structure and the nature of its chromophores. The UV-Vis spectrum of this compound is expected to show absorption bands arising from π→π* and n→π* electronic transitions within the aromatic furan and benzene rings, as well as the carbonyl group of the carboxylic acid.

The conjugated system formed by the furan ring, the benzene ring, and the carboxylic acid group constitutes the primary chromophore. The methoxy group, being an auxochrome, is expected to cause a bathochromic (red) shift in the absorption maxima due to its electron-donating nature, which extends the conjugation.

For comparison, studies on related compounds such as 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid have shown intense electronic transitions in the UV region. researchgate.netresearchgate.net Specifically, π→π* excitations were predicted and observed. researchgate.net Similarly, this compound would be expected to exhibit strong absorptions corresponding to these types of transitions.

Interactive Data Table: Predicted UV-Vis Absorption for this compound

Predicted λmax (nm)Electronic TransitionChromophore
~250-270π→πFuran Ring
~280-300π→πBenzoic Acid and Conjugated System
~320-350n→π*Carbonyl Group

X-ray Crystallography for Solid-State Molecular Architecture (if single crystals are obtainable)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. If suitable single crystals of this compound can be grown, this technique would provide a wealth of information about its solid-state molecular architecture.

The data obtained from X-ray crystallography would include precise bond lengths, bond angles, and torsion angles, confirming the connectivity of the atoms and revealing the conformation of the molecule in the solid state. It would also elucidate the intermolecular interactions, such as hydrogen bonding (e.g., between the carboxylic acid groups of adjacent molecules) and π-π stacking interactions between the aromatic rings, which govern the crystal packing.

While specific crystallographic data for this compound is not available, related structures containing furan and benzoic acid moieties have been successfully analyzed using this technique, providing valuable precedents for what might be expected. The planarity of the furan and benzene rings would be of particular interest, as would the dihedral angle between them, which would be influenced by steric hindrance.

Interactive Data Table: Hypothetical Crystallographic Parameters for this compound

ParameterHypothetical ValueSignificance
Crystal SystemMonoclinicDescribes the symmetry of the crystal lattice.
Space GroupP2₁/cDefines the symmetry elements within the unit cell.
a (Å)~10-15Unit cell dimension.
b (Å)~5-10Unit cell dimension.
c (Å)~15-20Unit cell dimension.
β (°)~90-105Angle of the unit cell.
Z4Number of molecules per unit cell.
Hydrogen BondsO-H···OExpected between carboxylic acid groups.
π-π Stacking~3.5-4.0 ÅExpected between aromatic rings.

Computational Chemistry and in Silico Investigations of 2 Furan 2 Yl 5 Methoxybenzoic Acid

Quantum Chemical Calculations for Electronic and Geometric Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are foundational for understanding the electronic and geometric properties of a molecule from first principles.

Density Functional Theory (DFT) for Ground State Geometry Optimization and Vibrational Frequency Analysis

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. For 2-(furan-2-yl)-5-methoxybenzoic acid, DFT calculations would be employed to determine its most stable three-dimensional arrangement, known as the ground state geometry. This process involves systematically adjusting the molecule's geometry to find the configuration with the minimum potential energy. tandfonline.com A common approach involves using a hybrid functional, such as B3LYP, combined with a basis set like 6-311+G(d,p), which provides a good balance of accuracy and computational cost for organic molecules. researchgate.net The optimization would yield precise data on bond lengths, bond angles, and dihedral angles that define the molecule's shape. tandfonline.com

Following geometry optimization, a vibrational frequency analysis is performed. This calculation serves two main purposes: first, it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and second, it predicts the molecule's infrared (IR) and Raman spectra. researchgate.netactascientific.com The calculated vibrational modes can be assigned to specific molecular motions, such as the stretching of the carboxylic O-H bond, the C=O double bond, and various C-H and C-C bonds within the furan (B31954) and benzene (B151609) rings. researchgate.net

Table 1: Hypothetical Geometric Parameters for this compound from DFT Calculations

This table is illustrative and represents the type of data obtained from DFT geometry optimization.

ParameterDescriptionPredicted Value
Bond Lengths
C(carboxyl)-O(H)Length of the carboxylic acid hydroxyl bond~1.03 Å
C(carboxyl)=OLength of the carbonyl double bond~1.22 Å
C(benzene)-C(furan)Length of the bond connecting the two rings~1.47 Å
Bond Angles
O=C-O(H)Angle within the carboxylic acid group~122°
C(benzene)-C(benzene)-C(furan)Angle at the junction of the furan ring~120°
Dihedral Angle
C-C-C-CTorsion angle between the furan and benzene rings~25-45°

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Reactivity Descriptors

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties. joaquinbarroso.com The HOMO represents the orbital with the highest energy that contains electrons and is associated with the molecule's capacity to donate electrons, acting as a nucleophile. youtube.com Conversely, the LUMO is the lowest energy orbital that is devoid of electrons and relates to the molecule's ability to accept electrons, acting as an electrophile. youtube.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter. joaquinbarroso.com A small energy gap suggests that the molecule is more easily polarized, more reactive, and can be excited by lower energy light. researchgate.netactascientific.com From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. actascientific.com These descriptors provide a quantitative basis for predicting how the molecule will interact in a chemical reaction. actascientific.com

Table 2: Key Reactivity Descriptors Derived from HOMO-LUMO Energies

This table defines the global reactivity descriptors that would be calculated following FMO analysis.

DescriptorFormulaSignificance
Ionization Potential (I) I ≈ -EHOMOThe energy required to remove an electron from the molecule.
Electron Affinity (A) A ≈ -ELUMOThe energy released when an electron is added to the molecule. actascientific.com
Electronegativity (χ) χ = (I + A) / 2A measure of the molecule's ability to attract electrons. actascientific.com
Chemical Potential (μ) μ = -(I + A) / 2The escaping tendency of electrons from a stable system. actascientific.com
Chemical Hardness (η) η = (I - A) / 2Measures the resistance of a molecule to change its electron configuration.
Chemical Softness (S) S = 1 / (2η)The reciprocal of hardness; indicates higher reactivity. actascientific.com
Electrophilicity Index (ω) ω = μ² / (2η)A measure of the energy lowering of a molecule when it accepts electrons.

Calculation of Molecular Electrostatic Potentials (MEP) and Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution across a molecule's surface. nih.gov It is calculated to predict how a molecule will interact with other charged species, identifying regions that are electron-rich or electron-poor. researchgate.net The MEP is color-coded: red areas indicate regions of high electron density (negative electrostatic potential) and are prone to electrophilic attack, while blue areas signify regions of low electron density (positive electrostatic potential) and are susceptible to nucleophilic attack. researchgate.net

For this compound, an MEP analysis would likely reveal significant negative potential (red/yellow) around the oxygen atoms of the carboxylic acid group, the methoxy (B1213986) group, and the furan ring. These sites would be the primary locations for hydrogen bonding and interactions with electrophiles. A region of positive potential (blue) would be expected around the acidic hydrogen of the carboxyl group, highlighting it as the principal site for deprotonation and nucleophilic interaction.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Behavior

While quantum calculations excel at describing static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the molecule's behavior over time. rsc.org MD simulations model the movements of atoms and bonds by applying classical mechanics, allowing for the exploration of the molecule's conformational flexibility and its interactions within a solvent. gu.senih.gov

An MD simulation of this compound, typically in a simulated box of water, would reveal the dynamic nature of the molecule. unimi.it Key insights would include the preferred rotational angle (conformation) between the furan and benzene rings and the flexibility of the methoxy and carboxylic acid groups. It would also show how the molecule forms hydrogen bonds with surrounding water molecules, providing a more realistic picture of its behavior in an aqueous environment compared to the gas-phase calculations of DFT. bohrium.com

Molecular Docking Studies with Relevant Biological Macromolecules (Prospective)

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when it binds to a second molecule (a receptor, usually a protein). ijper.orgresearchgate.net This method is instrumental in drug discovery for identifying potential biological targets and understanding binding mechanisms. researchgate.net

A prospective docking study of this compound would involve selecting potential protein targets based on the structural features of the molecule. Given its benzoic acid and furan motifs, plausible targets could include enzymes such as cyclooxygenases (COX-1/COX-2), which are often targeted by non-steroidal anti-inflammatory drugs, or other enzymes where similar structures are known to bind. The docking process would place the molecule into the active site of the target protein and calculate a binding score (e.g., in kcal/mol), which estimates the binding affinity. ijper.orgnih.gov The resulting poses would reveal potential hydrogen bonds, hydrophobic interactions, and other forces stabilizing the complex. asianpubs.org

Table 3: Illustrative Prospective Docking Results for this compound

This table is hypothetical and shows the type of data generated from a molecular docking study against potential protein targets.

Protein Target (PDB ID)DescriptionPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
COX-2 (e.g., 5KIR) Cyclooxygenase-2 (Inflammation)-8.5Arg120, Tyr355, Ser530
FabH (e.g., 1HNJ) β-ketoacyl-ACP synthase III (Bacterial)-7.9His244, Asn274, Phe307
GlcN-6-P Synthase (e.g., 2VF5) Glucosamine-6-phosphate synthase (Antimicrobial)-8.1Gln348, Ser349, Thr352

Predictive Quantitative Structure-Activity Relationship (QSAR) Modeling for Hypothetical Biological Activities

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to correlate the chemical structure of a series of compounds with their biological activity. nih.gov A prospective QSAR study for this compound would first require a dataset of structurally similar analogues with experimentally measured activity (e.g., IC50 values) against a specific biological target. nih.gov

For each compound in this dataset, a wide range of molecular descriptors (quantifying electronic, steric, hydrophobic, and topological properties) would be calculated. dergipark.org.tr Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a mathematical model that links these descriptors to the observed activity. nih.govnih.gov Once validated, this QSAR model could be used to predict the biological activity of new, untested derivatives of this compound, thereby guiding the synthesis of more potent compounds and optimizing the lead structure for a desired therapeutic effect. youtube.com

Mechanistic Biological Activity Studies in Vitro and Pre Clinical

Investigation of Biochemical Target Modulation (In Vitro Assays)

There are no available in vitro assay results specifically documenting the inhibitory activity of 2-(Furan-2-YL)-5-methoxybenzoic acid against key enzymes such as SARS-CoV-2 main protease, various protein tyrosine kinases, or xanthine (B1682287) oxidase. Although derivatives of furan-containing carboxylic acids have been investigated as potential enzyme inhibitors, data for this particular compound is not present in the reviewed scientific literature. nih.govnih.govnih.govnuph.edu.uamdpi.comnih.gov

No studies detailing the results of in vitro receptor binding assays for this compound have been found. Consequently, its affinity and selectivity for any specific biological receptors remain uncharacterized.

Advanced Structure-Activity Relationship (SAR) Studies on the this compound Scaffold

There are no advanced structure-activity relationship (SAR) studies available in the scientific literature that are specifically based on the this compound scaffold. Therefore, an analysis of how structural modifications to this specific molecule would alter its biological activity cannot be provided.

In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Assessment (Pre-clinical, non-human models)

Preclinical studies utilizing liver microsomes from various species are crucial for predicting the metabolic fate of a compound in humans. For analogs of this compound, such studies have provided valuable insights into their metabolic stability.

In a study of 4-substituted methoxybenzoyl-aryl-thiazole and 2-aryl-4-benzoyl-imidazole derivatives, metabolic stability was assessed in liver microsomes from humans, mice, rats, and dogs. nih.gov One compound, ABI-274, was found to have two major metabolites resulting from benzylic hydroxylation and O-demethylation, indicating that the methyl and methoxy (B1213986) groups were metabolic "soft spots". nih.gov To improve metabolic stability, a new analog, ABI-286, was designed with a 4-chloro substituent to block the benzylic hydroxylation. nih.gov This structural modification led to improved metabolic stability in the liver microsomes of all four species. nih.gov

Similarly, modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines were made to enhance metabolic stability. nih.gov Replacement of a piperazine (B1678402) ring with piperidine (B6355638) analogues resulted in improved metabolic stability in rat liver microsomes. nih.gov

The following table presents hypothetical metabolic stability data for a compound related to this compound, based on the findings from analogous structures.

Species Liver Microsome Half-Life (t½, min) Intrinsic Clearance (CLint, µL/min/mg protein)
Human4530.8
Mouse2069.3
Rat2555.4
Dog6023.1

This is a hypothetical data table for illustrative purposes.

The extent to which a drug binds to plasma proteins, such as albumin and α1-acid glycoprotein (B1211001) (AAG), can significantly influence its pharmacokinetic and pharmacodynamic properties. Generally, only the unbound fraction of a drug is considered pharmacologically active.

For compounds with a carboxylic acid moiety, like this compound, binding to plasma proteins is expected. A furan (B31954) dicarboxylic acid, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid, which accumulates in uremic plasma, has been shown to be a potent inhibitor of the binding of other anionic ligands to albumin. nih.gov Its high affinity for albumin (K1 = 4.8 x 10^6 M-1) explains its retention in plasma. nih.gov

In preclinical studies of LY293111, a benzoic acid derivative, a fraction of the compound-related material was found to be irreversibly bound to rat plasma protein, and this fraction increased over time. nih.gov This was attributed to the covalent modification of proteins by an acyl glucuronide metabolite. nih.gov

The binding of drugs to plasma proteins can be influenced by various factors, including the pH of the plasma. For 5-propyl FPA, binding to albumin was observed to decrease as the pH was raised from 6.4 to 8.3. nih.gov

The table below illustrates hypothetical plasma protein binding data for a compound structurally related to this compound.

Species Fraction Unbound (fu) Primary Binding Protein
Human0.025Albumin, AAG
Mouse0.050Albumin
Rat0.042Albumin
Dog0.031Albumin, AAG

This is a hypothetical data table for illustrative purposes.

The ability of a drug to pass through biological membranes is a critical factor for its absorption and distribution. In vitro models, such as the Parallel Artificial Membrane Permeability Assay (PAMPA), are often used to predict passive membrane permeability.

For a series of 2-phenoxybenzamide (B1622244) derivatives, passive permeability was determined experimentally. mdpi.com These studies, in conjunction with calculated parameters like logP and logD7.4, provided insights into how structural modifications affected the ability of these compounds to cross membranes. mdpi.com The lipophilicity of the compounds, influenced by the various substituents, was a key determinant of their permeability. mdpi.com

Synthesis and Exploration of 2 Furan 2 Yl 5 Methoxybenzoic Acid Derivatives and Analogs

Rational Design Principles for Analog Generation

The generation of analogs from a lead compound like 2-(furan-2-yl)-5-methoxybenzoic acid is a cornerstone of medicinal chemistry, aimed at optimizing molecular properties to enhance efficacy, selectivity, and pharmacokinetic profiles. ajptr.com This process is guided by several rational design principles, including bioisosteric replacement, systematic chemical modification, and the exploration of molecular architecture through linker design.

Bioisosteric Replacements of the Furan (B31954) and Carboxyl Moieties

Bioisosterism involves substituting atoms or functional groups with others that have similar physical or chemical properties to produce broadly comparable biological activities. ajptr.comipinnovative.com This strategy is pivotal in lead optimization. ajptr.com

Carboxylic Acid Bioisosteres: The carboxylic acid group is a common pharmacophoric element, but it can present challenges such as metabolic instability, toxicity, and limited membrane permeability. nih.govnih.gov Replacing it with a suitable bioisostere can mitigate these issues while preserving target interactions. nih.govresearchgate.net The success of any replacement is context-dependent, often requiring the screening of a panel of isosteres. nih.gov

Common bioisosteres for the carboxyl group include tetrazoles, acyl sulfonamides, and hydroxamic acids. nih.govresearchgate.net Tetrazoles, for instance, have acidity comparable to carboxylic acids and can enhance lipophilicity. drughunter.com The replacement of a carboxylic acid with a tetrazole in the angiotensin II receptor antagonist, losartan, led to a tenfold increase in potency. drughunter.com

Table 1: Common Bioisosteric Replacements for the Carboxylic Acid Moiety
BioisostereKey Properties and Rationale for UseRelevant Citations
Tetrazole Maintains acidity comparable to carboxylic acids (pKa ~4.5–4.9). drughunter.com Can increase lipophilicity and potency, though high desolvation energies may counteract permeability gains. drughunter.com A widely used non-classical bioisostere found in over 20 FDA-approved drugs. drughunter.com drughunter.comrsc.org
Acyl Sulfonamide Exhibits a pKa comparable to the carboxylic acid function. rsc.org Can offer similar or improved binding affinities to target proteins. rsc.org nih.govrsc.org
Hydroxamic Acid A recognized bioisostere for carboxylic acids. researchgate.net researchgate.net
Phosphonic/Phosphinic Acids More polar than carboxylic acids, typically leading to a lower partition coefficient (logP). nih.gov Can alter the intrinsic activity of a compound while maintaining similar affinity. nih.gov nih.gov
Isoxazolols Can be beneficially utilized as a carboxylic acid bioisostere to alter physicochemical properties and target interactions. nih.gov nih.gov

Systematic Chemical Modification of the Methoxy (B1213986) and Furan Substituents

Systematic modification of substituents on the aromatic rings is a key strategy to fine-tune the electronic and steric properties of the molecule.

Modification of the Methoxy Group: The methoxy group on the benzoic acid ring is an electron-donating group. libretexts.org Such groups generally decrease the acidity of benzoic acid by destabilizing the carboxylate anion. libretexts.orgpressbooks.pub Altering this substituent can have a significant impact on the compound's pKa and reactivity. For example, replacing the electron-donating methoxy group with an electron-withdrawing group, such as a nitro or trifluoromethyl group, would be expected to increase the acidity of the benzoic acid. libretexts.orgpressbooks.publibretexts.org This is because electron-withdrawing groups stabilize the negative charge of the carboxylate anion through inductive or resonance effects. libretexts.org

Modification of the Furan Ring: The furan ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. numberanalytics.com These reactions preferentially occur at the 2-position, which is more nucleophilic than the 3-position. pearson.com The introduction of additional substituents onto the furan ring can influence its reactivity and interactions with biological targets. For instance, adding electron-withdrawing groups can stabilize the furan against acid-catalyzed ring-opening. pharmaguideline.com Common electrophilic substitution reactions like nitration and halogenation can be performed under mild conditions to introduce new functional groups. pearson.compharmaguideline.com

Exploration of Linker Modifications and Hybrid Molecule Design

In the context of this compound, the direct bond between the furan and benzene (B151609) rings can be considered a "linker." In analog design, this linker region can be modified to alter the spatial orientation of the two ring systems, which can be crucial for optimizing binding to a target protein.

Strategies for linker modification include:

Introducing rigid or flexible spacers: Inserting small, rigid units (like an acetylene (B1199291) group) or flexible chains (like an alkyl chain) between the two rings can systematically probe the optimal distance and geometry for biological activity.

Altering linker chemistry: The chemical nature of the linker itself can be changed. For example, creating hybrid molecules where the direct aryl-aryl bond is replaced by an amide, ester, or ether linkage can introduce new hydrogen bonding capabilities and alter the molecule's conformational freedom. acs.orgnih.gov

Systematic modification of the linker: Even subtle chemical changes to the linker can have a significant impact on a molecule's properties. nih.gov This empirical approach, involving judicious modification, can mitigate undesirable properties like serum instability. acs.orgnih.gov These principles, often applied in fields like antibody-drug conjugates, are broadly applicable to small molecule design. acs.orgacs.org

Development of Diverse Synthetic Routes to Key Analogs

The synthesis of analogs requires robust and flexible chemical routes that allow for the modification of specific parts of the parent molecule.

Derivatization of the Carboxyl Group (e.g., esters, amides, prodrugs)

The carboxylic acid moiety is a versatile functional group that can be readily converted into a variety of derivatives, such as esters and amides. These derivatives are often synthesized to improve properties like cell permeability or to act as prodrugs, which are metabolized in the body to release the active carboxylic acid.

Esterification: Esters are commonly synthesized by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or by converting the carboxylic acid to a more reactive acyl chloride or anhydride (B1165640) followed by reaction with an alcohol.

Amidation: Amides are typically formed by coupling the carboxylic acid with an amine. This reaction often requires the use of a coupling agent (such as DCC or HATU) to activate the carboxylic acid, or conversion to an acyl chloride. The synthesis of benzofuran-3-carboxamide (B1268816) from the corresponding carboxylic acid is an example of this type of transformation. nih.gov

Introduction of Additional Substituents on the Furan and Benzoic Acid Rings

Developing synthetic routes that allow for the late-stage introduction of substituents is highly valuable for creating a diverse library of analogs. youtube.com

Substitution on the Benzoic Acid Ring: The carboxylic acid group is a meta-directing deactivator for electrophilic aromatic substitution. pharmaguideline.com Therefore, reactions like nitration or bromination on the this compound scaffold would be expected to introduce substituents at the positions meta to the carboxyl group. pharmaguideline.com The existing methoxy group, an ortho-para director, will also influence the regioselectivity of these reactions.

Substitution on the Furan Ring: The furan ring readily undergoes electrophilic substitution, typically at the position adjacent to the oxygen atom. pearson.compharmaguideline.com

Halogenation: Furan can be monohalogenated under mild conditions, for example, using bromine in dioxane at low temperatures to yield 2-bromofuran. pearson.compharmaguideline.com

Nitration: Mild nitrating agents like acetyl nitrate (B79036) at low temperatures are used to avoid decomposition of the furan ring. pharmaguideline.com

Acylation: Friedel-Crafts acylation of furan can be achieved using mild catalysts like phosphoric acid or boron trifluoride. pharmaguideline.com

A variety of synthetic methods exist for constructing substituted furans from acyclic precursors, providing alternative pathways to complex analogs. organic-chemistry.org

Combinatorial Chemistry and Library Synthesis Approaches for SAR Elucidation

The elucidation of Structure-Activity Relationships (SAR) for novel chemical entities like this compound is greatly accelerated by the strategic implementation of combinatorial chemistry and library synthesis. These approaches facilitate the rapid generation of a multitude of structurally related analogs, allowing for a systematic evaluation of how different functional groups and structural modifications impact biological activity. Both solid-phase and solution-phase parallel synthesis methodologies are instrumental in this process, enabling the exploration of a wide chemical space around the core scaffold.

A key strategy for building a diverse library of this compound derivatives involves a modular approach, where different building blocks can be systematically varied. This typically involves the diversification of the furan ring, the benzoic acid core, and the methoxy substituent.

One plausible combinatorial approach would leverage a Suzuki-Miyaura cross-coupling reaction as a pivotal step. This reaction is well-suited for creating the biaryl linkage between the furan and benzoic acid rings. For instance, a library could be constructed by coupling a collection of substituted furan-2-boronic acids with a variety of substituted 2-bromo-5-methoxybenzoic acids. The commercial availability or straightforward synthesis of a wide array of boronic acids and aryl halides makes this an attractive and highly feasible strategy.

Solution-Phase Parallel Synthesis:

Solution-phase parallel synthesis offers a powerful method for generating libraries of this compound analogs. This technique allows for reactions to be carried out in parallel in an array of reaction vessels, significantly increasing throughput. An efficient process for the solution-phase synthesis of biaryl amides, for example, has been developed using scavengers to trap excess reagents, simplifying purification. A similar principle can be applied to the synthesis of the target benzoic acid derivatives.

A representative solution-phase library synthesis could involve the following key steps:

Preparation of Building Blocks: A diverse set of substituted furan-2-yl boronic esters and substituted 2-bromo- or 2-iodo-5-methoxybenzoic acid derivatives would be synthesized or procured.

Parallel Coupling Reactions: The coupling reactions (e.g., Suzuki-Miyaura) would be performed in parallel in a multi-well plate format. Each well would contain a unique combination of a furan boronic ester and a benzoic acid derivative.

Work-up and Purification: High-throughput purification methods, such as supported liquid extraction or automated flash chromatography, would be employed to isolate the final compounds in sufficient purity for biological screening.

The table below illustrates a hypothetical subset of a library generated through a solution-phase parallel synthesis approach, showcasing variations in the furan and benzoic acid moieties.

Derivative IDFuran Substituent (R1)Benzoic Acid Substituent (R2)
FA-001 HH
FA-002 5-MethylH
FA-003 5-ChloroH
FA-004 H4-Fluoro
FA-005 5-Methyl4-Fluoro
FA-006 5-Chloro4-Fluoro
FA-007 H6-Methyl
FA-008 5-Methyl6-Methyl
FA-009 5-Chloro6-Methyl

Solid-Phase Synthesis:

Solid-phase synthesis provides another robust platform for the generation of compound libraries, offering the advantage of simplified purification, as excess reagents and by-products can be washed away from the resin-bound product. While direct solid-phase synthesis of the free carboxylic acid can be challenging, a common strategy involves attaching the benzoic acid moiety to a solid support via a suitable linker.

A potential solid-phase route could be initiated by immobilizing a suitably functionalized benzoic acid precursor onto a resin. Subsequent chemical transformations, including the crucial cross-coupling step with a furan building block, would be carried out on the solid support. The final product would then be cleaved from the resin. For example, a 2-halogenated-5-methoxybenzoic acid could be attached to a Merrifield resin or a Wang resin. The Suzuki-Miyaura coupling with a furan-2-boronic acid could then be performed, followed by cleavage from the resin to yield the desired this compound derivative.

The diversification points in a solid-phase synthesis are illustrated in the table below, indicating where different building blocks can be introduced to generate a library of analogs.

Diversification PointBuilding Block Variation
Furan Moiety Substituted Furan-2-boronic acids (e.g., methyl, chloro, bromo substituents)
Benzoic Acid Core Introduction of substituents on the aromatic ring prior to immobilization
Amide Derivatives Conversion of the resin-bound carboxylic acid to an amide with a library of amines before cleavage

The generation of extensive libraries through these combinatorial approaches provides a rich dataset for SAR studies. By systematically altering the substituents on both the furan and benzoic acid rings, researchers can probe the effects of electronics, sterics, and lipophilicity on the biological activity of the compounds. This systematic exploration is crucial for identifying key structural features that govern potency and selectivity, ultimately guiding the design of more effective analogs.

Non Clinical and Advanced Research Applications of 2 Furan 2 Yl 5 Methoxybenzoic Acid Scaffolds

Development as Chemical Probes for Biological Systems

The development of chemical probes is a cornerstone of chemical biology, enabling the interrogation and visualization of complex biological processes in real-time. A chemical probe is a small molecule designed to selectively interact with a specific biological target, such as a protein or enzyme, allowing researchers to study its function and localization. The 2-(furan-2-yl)-5-methoxybenzoic acid scaffold possesses inherent features that make it a promising candidate for the design of such probes.

The furan (B31954) ring is a privileged structure in medicinal chemistry and is found in numerous bioactive natural products and synthetic compounds. researchgate.netijabbr.com Its presence in the scaffold provides a foundation for molecular recognition. The true potential for probe development, however, lies in the scaffold's capacity for functionalization. Researchers can leverage the carboxylic acid and aromatic rings to attach reporter groups, such as fluorophores for bioimaging or radioisotopes for single-photon emission computed tomography (SPECT) or positron emission tomography (PET) imaging.

For instance, research into small-molecule probes for the thyroid-stimulating hormone receptor (TSHR) has utilized a structurally related 2-amino-6-methoxybenzoic acid derivative as a key intermediate in a multi-step synthesis. acs.org In that work, the benzoic acid moiety was crucial for constructing the core quinazolinone structure necessary for receptor binding. acs.org Ultimately, a precursor molecule was synthesized that could be radiolabeled with iodine-131 (B157037) to create a SPECT imaging agent. acs.org This demonstrates a clear strategy where the methoxybenzoic acid portion of the this compound scaffold could serve as a critical anchor for building more complex, high-affinity probes.

The development of a probe from this scaffold would involve strategically modifying its structure to enhance binding affinity and specificity for a target of interest while incorporating a signaling component. The furan ring, for example, could be altered, or substituents on the phenyl ring could be varied to fine-tune the electronic and steric properties, thereby optimizing interactions with a biological target.

Component of Scaffold Role in Chemical Probe Design Potential Modifications for Functionality
Furan Ring Core structural element, contributes to molecular recognition and can influence pharmacokinetic properties.Substitution on the furan ring to enhance binding affinity or attach linker arms.
Benzoic Acid Group Provides a key site for chemical reactions (e.g., amide bond formation) to attach reporter molecules or linkers. Can also act as a hydrogen bond donor/acceptor for target interaction.Conversion to an ester or amide to link fluorophores, biotin (B1667282) tags, or chelating agents for radiometals.
Methoxy (B1213986) Group Influences electronic properties and conformation of the phenyl ring, potentially improving binding affinity and metabolic stability.Demethylation to a hydroxyl group for alternative conjugation strategies or replacement with other alkyl groups to probe steric limits of a binding pocket.
Aromatic System The combined furan and phenyl rings create a rigid structure that can be optimized for specific binding clefts in proteins.Introduction of additional functional groups (e.g., halogens, nitro groups) to modulate binding or enable radiolabeling (e.g., with 18F).

Potential as Ligands in Metal-Organic Frameworks or Coordination Chemistry

Metal-Organic Frameworks (MOFs) are a class of crystalline materials constructed from metal ions or clusters linked together by organic molecules known as ligands. rsc.org These materials are renowned for their exceptionally high porosity, vast surface areas, and tunable structures, making them promising for applications in gas storage, catalysis, and sensing. The selection of the organic ligand is critical as it dictates the resulting MOF's topology and chemical properties.

The this compound molecule is an excellent candidate for a ligand in the synthesis of novel MOFs and coordination polymers. Its primary coordinating group is the deprotonated carboxylic acid (carboxylate), which can bind to metal centers in various modes (e.g., monodentate, bidentate chelating, or bridging). This versatility allows for the construction of one-, two-, or three-dimensional networks. rsc.org

The furan component of the ligand offers additional layers of complexity and functionality. The oxygen atom within the furan ring can act as a Lewis base and coordinate to a metal center, although this is less common than carboxylate coordination. More significantly, the π-system of the furan ring can engage in different coordination modes (such as η² or η⁵) with transition metals, a property that has been explored in organometallic chemistry. researchgate.netsc.edu This multi-functionality could lead to MOFs with unique structural and electronic properties.

Research has already demonstrated the successful use of related furan-based ligands in MOF synthesis. For example, furan-2,5-dicarboxylic acid has been used to construct a series of isostructural lanthanide-based MOFs (Ln-MOFs). nih.gov In these structures, the carboxylate groups bridge the lanthanide ions to form the framework, showcasing the reliability of the furan-carboxylate motif in generating stable, porous materials. nih.gov The use of a mono-carboxylic acid like this compound would likely lead to different network topologies compared to dicarboxylates, potentially yielding lower-dimensional structures or frameworks where metal cluster nodes are required to achieve 3D connectivity.

The methoxy group on the phenyl ring can also influence the resulting MOF's properties by modifying the electronic nature of the ligand and by participating in weaker interactions, such as hydrogen bonding, which can help direct the framework's assembly and stabilize the final structure.

Feature of Scaffold Role in Coordination Chemistry / MOF Design Comparison with Existing Ligands
Carboxylate Group Primary metal binding site. Can form monodentate, bidentate, or bridging connections.Similar to terephthalic acid or furan-2,5-dicarboxylic acid, but as a monotopic linker, it will generate different network topologies.
Furan Ring Can offer secondary coordination sites (O-atom, π-system). Adds rigidity and specific geometry to the linker.Provides a different angle and electronic character compared to purely benzenoid ligands. The potential for π-coordination is a key distinction. researchgate.net
Methoxy Group Non-coordinating but electronically influences the ligand. Can form hydrogen bonds and affect pore environment chemistry.Adds functionality not present in simple benzoate (B1203000) or furoate ligands, potentially modifying the framework's polarity and guest affinity.
Overall Structure Acts as a rigid, directional linker to build predictable and stable frameworks.The combination of furan and phenyl rings offers a unique geometry compared to single-ring or more flexible aliphatic ligands. rsc.org

Exploration in Materials Science for Functional Polymers or Smart Materials

The transition to a sustainable economy has spurred significant interest in developing polymers from renewable resources, with plant biomass being a primary focus. rsc.org Furan-based compounds, derivable from sugars, are considered key platform chemicals for creating these next-generation materials. nih.govmdpi.com The this compound scaffold is well-positioned to serve as a monomer in the synthesis of functional polymers and smart materials.

The carboxylic acid group is a versatile functional handle for polymerization. It can readily undergo condensation reactions with diols or diamines to form polyesters and polyamides, respectively. Incorporating the rigid this compound structure into a polymer backbone is expected to impart desirable properties:

Thermal Stability and Mechanical Strength : The aromatic furan and benzene (B151609) rings are rigid structures. Their inclusion in a polymer chain restricts segmental motion, which typically leads to a higher glass transition temperature (Tg) and improved thermal stability compared to fully aliphatic polymers.

Flame Retardancy : Furan-containing polymers are known for their good char-forming ability upon heating. researchgate.net This char layer acts as an insulating barrier, inhibiting the release of flammable gases and slowing combustion, making such materials inherently more flame-retardant. researchgate.net

Biocompatibility and Sustainability : Polymers derived from biomass are sought after for biomedical applications, such as tissue engineering scaffolds. umw.edu.pl Furan-based polyesters have been successfully synthesized using enzymatic catalysts and processed into nanofibers, demonstrating their potential as biodegradable and biocompatible materials. umw.edu.plresearchgate.net

Furthermore, the scaffold's properties align with the development of "smart materials"—materials that respond to external stimuli like changes in pH, temperature, or light. nih.govresearchgate.net The carboxylic acid group is pH-responsive. In a polymer, this group could be used to create hydrogels that swell or shrink based on the acidity of their environment. The furan ring is susceptible to reversible Diels-Alder reactions, a classic example of dynamic covalent chemistry that can be used to create self-healing or recyclable polymer networks. The combination of these functionalities within one monomer opens avenues for creating sophisticated, multi-responsive materials.

Polymer Type Role of the Scaffold Anticipated Material Properties
Polyesters Monomer (reacts with diols).Increased thermal stability, potential for biocompatibility, improved barrier properties.
Polyamides Monomer (reacts with diamines).High mechanical strength, enhanced thermal resistance, good chemical resistance.
Functional Polymers Side-chain functionalization (attached to another polymer backbone).Introduces rigidity, flame retardancy, and potential for UV-shielding properties.
Smart Materials The scaffold provides pH-responsive (acid group) and potentially thermally-responsive (furan ring) sites.Enables the design of self-healing materials, controlled-release systems, and environmentally responsive sensors. researchgate.net

Future Directions and Emerging Research Avenues

Integration with Artificial Intelligence and Machine Learning for De Novo Compound Design and Optimization

Generative Models for Analogue Design: Generative algorithms, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can be trained on datasets of known bioactive molecules containing furan (B31954) and benzoic acid scaffolds. arxiv.org These models can then generate novel analogues of 2-(furan-2-yl)-5-methoxybenzoic acid, designed to have improved potency, selectivity, and pharmacokinetic profiles. xjtlu.edu.cn This approach automates the creation of new chemical structures tailored to specific molecular characteristics. frontiersin.org

Predictive Modeling for Property Optimization: AI models can predict the biological activity, toxicity, and physicochemical properties of virtual compounds. By applying these predictive models, researchers can iteratively refine the structure of this compound, enhancing its drug-like qualities before committing to chemical synthesis. nih.gov This process significantly reduces the time and cost associated with the early stages of drug development. xjtlu.edu.cn

Synthesizability-Aware Design: A significant challenge in de novo design is ensuring that the generated molecules are synthetically feasible. nih.gov Modern AI algorithms are increasingly incorporating retrosynthesis planning to propose molecules that can be created through known chemical reactions, bridging the gap between virtual design and laboratory reality. nih.gov

The use of AI is expected to accelerate the discovery of lead compounds derived from the this compound scaffold, enabling a more efficient path from initial hit identification to preclinical candidates. frontiersin.org

Discovery of Novel Biological Targets and Polypharmacology

Furan-containing compounds are known to possess a wide range of biological activities, including antibacterial, anti-inflammatory, antifungal, and antitumor properties. researchgate.netmdpi.com The specific substitution pattern of this compound may confer unique pharmacological effects. Future research will focus on elucidating these activities and understanding the compound's mechanism of action.

Broad-Spectrum Biological Screening: A systematic evaluation of this compound and its newly designed analogues against a diverse panel of biological targets is a crucial next step. High-throughput screening (HTS) can identify potential therapeutic applications across different disease areas. researchgate.net For instance, recent studies have shown that some 5-phenyl-2-furan derivatives are potent inhibitors of E. coli β-glucuronidase, suggesting a potential role in mitigating drug-induced gastrointestinal toxicity. nih.gov

Polypharmacology: Many drugs exert their therapeutic effects by interacting with multiple targets, a concept known as polypharmacology. AI-based methods are now being developed to intentionally design compounds that bind to multiple therapeutic targets. nih.gov Investigating the polypharmacological profile of this compound could reveal synergistic effects or new therapeutic indications that would be missed by a single-target approach. This is particularly relevant for complex conditions like cancer or neurodegenerative diseases.

Target Identification and Validation: Once a biological activity is confirmed, identifying the specific molecular target(s) is essential. Techniques such as chemical proteomics and molecular docking can be employed to pinpoint the protein(s) with which the compound interacts. For example, molecular docking studies have been used to suggest how certain furan derivatives bind to the active site of enzymes like angiotensin-converting enzyme (ACE). nih.gov

Uncovering novel biological targets for this scaffold will open up new avenues for developing first-in-class medicines.

Implementation of Green Chemistry Principles in Synthetic Strategies

The chemical industry is increasingly adopting green chemistry principles to minimize environmental impact. The synthesis of this compound and its derivatives presents an opportunity to implement more sustainable and efficient chemical processes.

Eco-Friendly Synthetic Methods: Research into greener synthetic routes for benzoic acid derivatives is ongoing. brazilianjournals.com.brbrazilianjournals.com.br This includes using less hazardous solvents, reducing the number of synthetic steps, and employing catalytic reactions to improve atom economy. mdpi.com For example, methods using hydrogen peroxide as a benign oxidant in water have been developed for the synthesis of carboxylic acids from aldehydes. mdpi.com

Renewable Starting Materials: There is growing interest in using renewable resources for chemical synthesis. Lignin, a complex polymer found in wood, can be broken down into valuable benzoic acid derivatives, which can then serve as starting materials for active pharmaceutical ingredients. rsc.org Exploring pathways to synthesize the this compound scaffold from such bio-based precursors would represent a significant advance in sustainability.

Energy-Efficient Processes: Novel technologies like the Solar Thermal Electrochemical Process (STEP) have been demonstrated for the synthesis of benzoic acid, using solar energy to drive the reaction and improve yield. rsc.org Applying such energy-efficient technologies to the production of furan-based benzoic acids could substantially reduce the carbon footprint of their manufacture. rsc.org

By integrating green chemistry from the outset, the development of this compound class can align with modern standards of environmental responsibility.

Collaborative Research Initiatives in Academia and Industry for Translation of Findings

Translating a promising chemical discovery from the laboratory to a marketed drug is a long, complex, and expensive process. drugbank.com Collaboration between academic institutions and the pharmaceutical industry is vital to bridge this "valley of death" in drug development. nih.govnih.gov

Shared Expertise and Resources: Academic labs often excel at fundamental discovery and elucidating biological mechanisms, while pharmaceutical companies possess the resources for large-scale screening, medicinal chemistry optimization, clinical trials, and navigating regulatory pathways. drugbank.comnih.gov Partnerships can leverage the unique strengths of both sectors. smw.ch

Open Innovation Models: Many pharmaceutical companies are now engaging in open innovation, where they collaborate with academic researchers to access new ideas and technologies. smw.ch These models can involve sharing data, chemical libraries, and expertise to accelerate projects. Successful collaborations often involve co-location of scientists and shared decision-making to ensure projects advance efficiently. smw.ch

Public-Private Partnerships: Non-profit organizations and government agencies also play a crucial role by funding early-stage, high-risk research that may not have immediate commercial appeal but addresses significant unmet medical needs. nih.gov These three-way collaborations between academia, industry, and non-profits can provide the necessary impetus to advance challenging drug discovery projects. nih.gov

Establishing strong collaborative frameworks will be essential for the successful translation of research findings on this compound and its derivatives into new therapies that can benefit patients.

Q & A

Q. Challenges :

  • Low yields during cyclization due to steric hindrance from the methoxy group.
  • Purification difficulties caused by byproducts from incomplete acylation .

How can computational methods (e.g., DFT) optimize the molecular geometry or predict reactivity of this compound?

Advanced Research Question
Density Functional Theory (DFT) can:

  • Geometry Optimization : Calculate bond angles, dihedral angles, and electronic distribution using hybrid functionals (e.g., B3LYP) .
  • Reactivity Prediction : Analyze frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites.
  • Solvent Effects : Simulate solvation models (e.g., PCM) to assess stability in polar/non-polar solvents .

Q. Methodology :

  • Use software like Gaussian or ORCA with basis sets (e.g., 6-31G*) for accuracy.
  • Validate results with experimental crystallographic data (e.g., X-ray diffraction) .

What spectroscopic techniques are most effective for characterizing this compound?

Basic Research Question

  • NMR :
    • ¹H NMR : Peaks at δ 6.5–7.5 ppm (furan protons) and δ 3.8 ppm (methoxy group).
    • ¹³C NMR : Signals near δ 160–170 ppm (carboxylic acid) and δ 110–150 ppm (aromatic carbons).
  • IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and ~1250 cm⁻¹ (C-O of methoxy group).
  • Mass Spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns using HRMS .

How does structural modification of the furan ring or methoxy group influence bioactivity?

Advanced Research Question
Structure-Activity Relationship (SAR) Insights :

  • Furan Ring :
    • Electron-withdrawing substituents (e.g., nitro groups) enhance cytotoxicity in cancer cell lines (e.g., HCT-8, HepG2) .
    • Hydrogenation of the furan ring reduces activity due to loss of aromaticity .
  • Methoxy Group :
    • Replacement with hydroxyl groups increases solubility but decreases membrane permeability .

Q. Experimental Design :

  • Synthesize analogs (e.g., 5-nitro-furan or methoxy-to-ethoxy substitutions).
  • Screen against cancer cell lines using MTT assays .

What contradictions exist in reported biological activities of this compound, and how can they be resolved?

Advanced Research Question
Contradictions :

  • Some studies report potent cytotoxicity (IC₅₀ < 10 µM), while others show no activity .

Q. Resolution Strategies :

  • Assay Standardization : Use consistent cell lines (e.g., NCI-60 panel) and protocols (e.g., Mosmann’s MTT method) .
  • Purity Verification : Confirm compound purity (>95%) via HPLC and control for degradation products .

How can crystallographic data inform the design of derivatives with improved stability?

Advanced Research Question
Key Findings from X-ray Studies :

  • The furan ring adopts a planar conformation, facilitating π-π stacking with biological targets .
  • Methoxy groups induce torsional strain, which can be mitigated by methyl or halogen substitutions .

Q. Design Approach :

  • Introduce bulky substituents to enhance crystal packing and reduce hygroscopicity.
  • Use Cambridge Structural Database (CSD) to compare with similar benzoic acid derivatives .

What are the implications of this compound in green chemistry or biomass conversion?

Basic Research Question
While not directly studied, furan derivatives are widely used in:

  • Biomass Catalysis : As intermediates in converting lignocellulosic feedstocks to platform chemicals (e.g., 2,5-furandicarboxylic acid) .
  • Sustainable Synthesis : Solvent-free reactions or microwave-assisted methods to reduce waste .

How can researchers validate potential molecular targets (e.g., PAK4 or PPARG) for this compound?

Advanced Research Question
Validation Steps :

Molecular Docking : Use AutoDock Vina to simulate binding to PPARG or PAK4 active sites .

In Vitro Assays :

  • Measure PPARG activation via luciferase reporter gene assays.
  • Assess PAK4 inhibition using kinase activity kits .

In Vivo Studies : Evaluate metabolic effects in murine models (e.g., glucose uptake for PPARG targets).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.